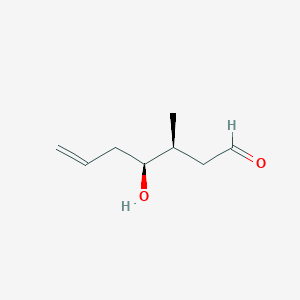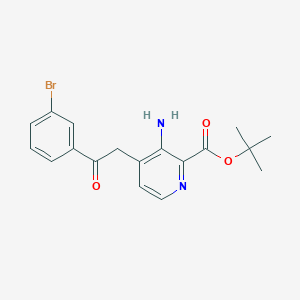![molecular formula C10H16S B14238894 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene CAS No. 499212-34-9](/img/structure/B14238894.png)
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is also known by other names such as 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different bicyclic derivatives .
Applications De Recherche Scientifique
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding sulfur-containing compounds’ roles.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A similar compound with a saturated bicyclic structure.
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-: Another related compound with slight structural differences.
Uniqueness
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is unique due to its specific bicyclic structure and the presence of a sulfur atom. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
499212-34-9 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-4-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h8H,4-6H2,1-3H3 |
Clé InChI |
VXJBEAZRXFIYIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(CC1)C(S2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


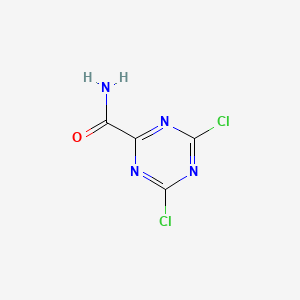
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
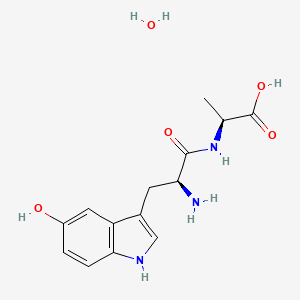
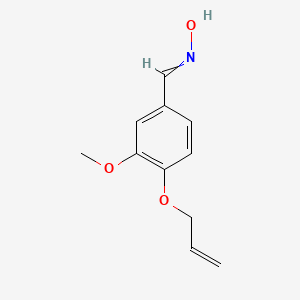
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
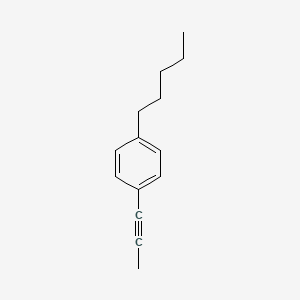
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

